- Remote Control of Regio- and Diastereoselectivity in the Hydroformylation of Bishomoallylic Alcohols with Catalytic Amounts of a Reversibly Bound Directing Group, Angewandte Chemie, 2010, 49(5), 967-970
Cas no 89922-82-7 (3-(tert-Butyldimethylsilyl)oxy-1-propanal)
89922-82-7 structure
Product Name:3-(tert-Butyldimethylsilyl)oxy-1-propanal
كاس عدد:89922-82-7
وسط:C9H20O2Si
ميغاواط:188.33940410614
MDL:MFCD04039464
CID:712481
PubChem ID:3662392
Update Time:2024-10-26
3-(tert-Butyldimethylsilyl)oxy-1-propanal الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Propanal,3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 3-t-Butyldimethylsilanyloxy Propionaldehyde
- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanal
- 3-[tert-butyl(dimethyl)silyl]oxypropanal
- 3-Tert-Butyldimethylsilanyloxy Propionaldehyde
- 3-(Dimethyl-t-butylsilyloxy)propionaldehyde
- 3-(OTBS)-propanal
- 3-(t-butyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-Butyl-dimethylsilanyloxy)propionaldehyde
- 3-(tert-Butyldimethylsiloxy)propanal
- 3-(tert-butyldimethylsilyloxy)-propionaldehyde
- 3-[(tert-Butyldimethylsilyl)oxy]propanal
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal
- 3-[Dimethyl(1,1-dimethylethyl)siloxy]-propanal
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal (ACI)
- 3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde
- 3-[[(1,1-Dimethylethyl)(dimethyl)silyl]oxy]propanal
- 3-[Dimethyl(1,1-dimethylethyl)siloxy]propanal
- 3-[tert-Butyldimethylsilyloxy]propionaldehyd
- 3-tert-Butyldimethylsilyloxypropanal
- 3-{[tert-butyl(dimethyl)silyl]oxy}propanal
- 3-(tert-butyldimethylsilanyloxy)propionaldehyde
- 3-{[(1,1-dimethylethyl)(dimethyl)silyl]oxy}propanal
- 89922-82-7
- 3-[(t-Butyldimethylsilyl)oxy]-propanal
- SCHEMBL573170
- CS-B1696
- 3-t-butyldimethylsilyloxy propanal
- WGWCJTNWUFFGFH-UHFFFAOYSA-N
- DB-078546
- 3-(tert-butyldimethylsilyloxy)propionaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 3-(tert-butyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-butyldimethylsilanyloxy)propan-1-one
- STL556876
- DTXSID40394793
- Propanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- MFCD04039464
- BBL103067
- 3-(tert-butyldimethylsilyloxy)propanal
- 3-(t-butyldimethylsilyloxy) propanal
- 3-(Tert-Butyldimethylsiloxy) Propanal
- 3-tert-butyldimethylsilyloxypropionaldehyde
- BCP32384
- 3-(t-Butyldimethylsilyloxy)propanal
- 3-t-butyldimethylsilyloxypropanal
- AKOS006292915
- AS-30268
- SY043379
- 3-(tertbutyldimethylsilanyloxy)propionaldehyde
- EN300-266302
- 3-((tert-butyldimethylsilyl)oxy)propanal
- 3-(tertbutyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-Butyldimethylsilyl)oxy-1-propanal
-
- MDL: MFCD04039464
- نواة داخلي: 1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3
- مفتاح Inchi: WGWCJTNWUFFGFH-UHFFFAOYSA-N
- ابتسامات: O=CCCO[Si](C(C)(C)C)(C)C
حساب السمة
- نوعية دقيقة: 188.12300
- النظائر كتلة واحدة: 188.123
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 5
- تعقيدات: 147
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: 2
- إكسلوغ 3: none
- طوبولوجي سطح القطب: 26.3A^2
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 0.892 g/mL at 25 °C
- نقطة انصهار: No data available
- نقطة الغليان: 195.0±23.0 °C at 760 mmHg
- نقطة الوميض: 84℃
- انكسار: n20/D1.431
- بسا: 26.30000
- لوغب: 2.59720
- ضغط البخار: No data available
3-(tert-Butyldimethylsilyl)oxy-1-propanal أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315 (100%) H319 (100%) H335 (100%)
- تحذير: P264+P280+P305+P351+P338+P337+P313
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: 26
-
تحديد البضائع الخطرة:
- ظروف التخزين:4°C条件下存储,-4摄氏度存储更佳
3-(tert-Butyldimethylsilyl)oxy-1-propanal الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| abcr | AB459580-1 g |
3-(tert-Butyldimethylsilyloxy)propanal; . |
89922-82-7 | 1g |
€118.50 | 2023-04-22 | ||
| abcr | AB459580-5 g |
3-(tert-Butyldimethylsilyloxy)propanal; . |
89922-82-7 | 5g |
€254.50 | 2023-04-22 | ||
| abcr | AB459580-25 g |
3-(tert-Butyldimethylsilyloxy)propanal; . |
89922-82-7 | 25g |
€883.50 | 2023-04-22 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833953-200mg |
3-t-Butyldimethylsilanyloxy Propionaldehyde |
89922-82-7 | 95% | 200mg |
¥168.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833953-1g |
3-t-Butyldimethylsilanyloxy Propionaldehyde |
89922-82-7 | 95% | 1g |
¥638.00 | 2022-09-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52160-1g |
3-tert-Butyldimethylsilyloxypropanal |
89922-82-7 | 95% | 1g |
¥518.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52160-5g |
3-tert-Butyldimethylsilyloxypropanal |
89922-82-7 | 95% | 5g |
¥2128.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52160-200mg |
3-tert-Butyldimethylsilyloxypropanal |
89922-82-7 | 95% | 200mg |
¥138.0 | 2023-09-06 | |
| TRC | B691565-1g |
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal |
89922-82-7 | 1g |
$ 127.00 | 2023-09-08 | ||
| TRC | B691565-2g |
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal |
89922-82-7 | 2g |
$ 236.00 | 2023-04-18 |
3-(tert-Butyldimethylsilyl)oxy-1-propanal طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -60 °C; 5 min, -60 °C
1.2 Reagents: Triethylamine ; -60 °C; -60 °C → rt
1.2 Reagents: Triethylamine ; -60 °C; -60 °C → rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 1.5 h, -78 °C
المراجع
- Studies on the total synthesis of amphidinolide O (II): A stereoselective synthesis of C1-C11 fragment, Bulletin of the Korean Chemical Society, 2005, 26(10), 1497-1498
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.2 Solvents: Dichloromethane ; 50 min, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.4 Solvents: Water
1.2 Solvents: Dichloromethane ; 50 min, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.4 Solvents: Water
المراجع
- γ-Allyl Phosphinoyl Phenyl Sulfone (GAPPS): A Conjunctive Reagent for the Synthesis of EE, EZ, and ET 1,3-Dienes, Journal of the American Chemical Society, 2003, 125(47), 14262-14263
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; -78 °C
المراجع
- Studies on the total synthesis of amphidinolide O (III): a stereoselective synthesis of C1-C11 fragment, Bulletin of the Korean Chemical Society, 2008, 29(2), 297-298
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; rt → -78 °C
1.2 Reagents: Dimethyl sulfoxide ; 40 min, -78 °C; 10 min, -78 °C
1.3 Solvents: Dichloromethane ; 2.5 h, -78 °C
1.4 Reagents: Triethylamine ; 40 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.5 Solvents: Water ; overnight, 0 °C
1.2 Reagents: Dimethyl sulfoxide ; 40 min, -78 °C; 10 min, -78 °C
1.3 Solvents: Dichloromethane ; 2.5 h, -78 °C
1.4 Reagents: Triethylamine ; 40 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.5 Solvents: Water ; overnight, 0 °C
المراجع
- De novo formal synthesis of (-)-virginiamycin M2 via the asymmetric hydration of dienoates, Organic Letters, 2007, 9(16), 3105-3108
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C
1.3 Reagents: Triethylamine ; -78 °C; 2 h, -78 °C → rt
1.4 Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; -78 °C
1.3 Reagents: Triethylamine ; -78 °C; 2 h, -78 °C → rt
1.4 Solvents: Water ; rt
المراجع
- First synthesis of an ABCE ring substructure of daphnicyclidin A, Organic & Biomolecular Chemistry, 2022, 20(33), 6547-6549
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
المراجع
- Platinum-catalyzed cyclizations via carbene intermediates: syntheses of complementary positional isomers of isoxazoles, Chemical Science, 2013, 4(3), 1053-1058
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Water ; 23 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Water ; 23 °C
المراجع
- Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans, Organic Letters, 2011, 13(21), 5924-5927
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; -78 °C; -78 °C → rt
المراجع
- Lactol-Directed Osmylation. Stereodivergent Synthesis of Four C-19,20 Apoptolidin Diols from a Single Allylic Hemiacetal, Organic Letters, 2007, 9(13), 2445-2448
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -70 °C; 30 min, -70 °C
1.2 Solvents: Dichloromethane ; 1 h, -70 °C
1.3 Reagents: Triethylamine ; 10 min, -70 °C
1.4 Solvents: Water ; -70 °C
1.2 Solvents: Dichloromethane ; 1 h, -70 °C
1.3 Reagents: Triethylamine ; 10 min, -70 °C
1.4 Solvents: Water ; -70 °C
المراجع
- Enantioselective synthesis of the dioxabicyclo[3.2.1]octane core of the zaragozic acids via intramolecular Wacker-type cyclization reactions, Organic & Biomolecular Chemistry, 2004, 2(15), 2220-2228
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
المراجع
- Synthesis of (-)-Deoxypukalide, the Enantiomer of a Degradation Product of the Furanocembranolide Pukalide, Journal of Organic Chemistry, 2001, 66(24), 8037-8041
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dimethylformamide
1.2 Reagents: Ozone Solvents: Methanol , Dichloromethane
1.2 Reagents: Ozone Solvents: Methanol , Dichloromethane
المراجع
- A convergent general synthetic protocol for construction of spirocyclic ketal ionophores: an application to the total synthesis of (-)-A-23187 (calcimycin), Journal of the American Chemical Society, 1987, 109(24), 7553-5
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: 4-Methylmorpholine , 2,2′-Bipyridine , Tempo , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ; 3 h, rt
المراجع
- Total Synthesis of Belizentrin Methyl Ester: Report on a Likely Conquest, Angewandte Chemie, 2018, 57(33), 10712-10717
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
المراجع
- From Indoles to Carbazoles: Tandem Cp*Rh(III)-Catalyzed C-H Activation/Bronsted Acid-Catalyzed Cyclization Reactions, ACS Catalysis, 2015, 5(11), 6453-6457
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt; rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; 30 min, -78 °C; -78 °C → rt; 60 min, rt
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; 30 min, -78 °C; -78 °C → rt; 60 min, rt
المراجع
- Decarboxylative aldol reactions of allyl β-keto esters via heterobimetallic catalysis, Journal of the American Chemical Society, 2004, 126(37), 11440-11441
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt → 0 °C
1.2 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
المراجع
- Modular Fragment Synthesis and Bioinformatic Analysis Propose a Revised Vancoresmycin Stereoconfiguration, Organic Letters, 2021, 23(4), 1175-1180
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Iodosylbenzene , Tempo Catalysts: Ytterbium triflate Solvents: Dichloromethane ; 2 h, 0 °C
المراجع
- Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines, Journal of Organic Chemistry, 2017, 82(24), 13121-13140
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
المراجع
- Total Synthesis of (-)-Marinisporolide C, Journal of Organic Chemistry, 2017, 82(6), 3019-3045
3-(tert-Butyldimethylsilyl)oxy-1-propanal Raw materials
3-(tert-Butyldimethylsilyl)oxy-1-propanal Preparation Products
3-(tert-Butyldimethylsilyl)oxy-1-propanal الوثائق ذات الصلة
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
89922-82-7 (3-(tert-Butyldimethylsilyl)oxy-1-propanal) منتجات ذات صلة
- 102191-92-4((Tert-Butyldimethylsilyloxy)acetaldehyde)
- 97826-89-6(Propanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, (R)-)
- 87184-81-4(4-(tert-Butyldimethylsilyloxy)butanal)
- 118794-69-7(6-(1,1-Dimethylethyl)dimethylsilyloxyhexanal)
- 111998-84-6(Propanal, 3-[[tris(1-methylethyl)silyl]oxy]-)
- 97057-70-0(Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]-)
- 72150-39-1(Butanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (R)-)
- 120591-36-8(4-(tert-Butyldimethylsilyl)oxybutan-2-one)
- 87184-80-3(5-((tert-Butyldimethylsilyl)oxy)pentanal)
- 73842-99-6(3-(tert-Butyldimethylsilyl)oxy-1-propanol)
الموردين الموصى بهم
Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
NewCan Biotech Limited
عضو ذهبي
مورد الصين
مُحْضِر
Hunan Well Medicine Synthesis Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر